1-(Cyclopropylmethyl)-1,4-diazepane

Description

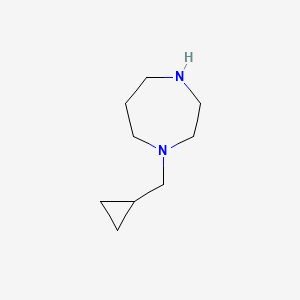

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-4-10-5-7-11(6-1)8-9-2-3-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRLYMFLBOYRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 67990-65-2

Executive Summary: The Strategic Value of 1-(Cyclopropylmethyl)-1,4-diazepane

In modern medicinal chemistry, the spatial geometry and basicity of amine building blocks dictate the pharmacokinetic and pharmacodynamic success of a drug candidate. CAS 67990-65-2 , chemically known as 1-(Cyclopropylmethyl)-1,4-diazepane (or 1-(cyclopropylmethyl)homopiperazine), is a highly specialized aliphatic diamine[1]. Serving as an advanced bioisostere for traditional piperazine rings, this building block provides researchers with an expanded conformational vector, tuned lipophilicity, and a distinct pKa profile. It is extensively utilized in the lead optimization of central nervous system (CNS) therapeutics and anti-parasitic agents[2].

Structural Dynamics & Physicochemical Profiling

As a Senior Application Scientist, I frequently replace rigid 6-membered piperazines with 7-membered 1,4-diazepanes to overcome target engagement bottlenecks. The structural logic behind utilizing CAS 67990-65-2 relies on two core modifications:

-

The Homopiperazine Ring Expansion : The insertion of an additional methylene group into the ring system increases the conformational flexibility of the diamine. This allows the two nitrogen atoms to adopt a wider range of distances and dihedral angles, enabling the basic center to reach deeper into sterically demanding receptor pockets (such as the transmembrane domains of GPCRs)[3].

-

The Cyclopropylmethyl N-Alkyl Group : Unlike simple ethyl or propyl chains, the cyclopropylmethyl substituent provides a unique balance of steric bulk and restricted bond rotation. This rigid lipophilic moiety occupies specific hydrophobic sub-pockets in target proteins while resisting Cytochrome P450 (CYP)-mediated oxidative N-dealkylation, thereby improving the metabolic half-life of the resulting drug.

-

Nucleophilicity and Basicity : The unsubstituted secondary amine in the diazepane ring is highly basic, with a predicted pKa of ~10.8 (extrapolated from homologous 1-methyl-1,4-diazepane models)[4]. This ensures it acts as a potent nucleophile during synthetic coupling and remains predominantly protonated at physiological pH (7.4) to form critical salt bridges with target proteins.

Synthetic Methodologies: Protocols & Causality

CAS 67990-65-2 is typically supplied as a free base or a dihydrochloride salt[5]. The following protocol outlines a self-validating workflow for incorporating this building block into an electron-deficient heteroaryl scaffold via Nucleophilic Aromatic Substitution (SNAr).

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the secondary amine of CAS 67990-65-2 to an aryl-halide electrophile.

-

Reagent Preparation & Solvent Selection : Dissolve the electrophile (1.0 eq) and CAS 67990-65-2 (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: SNAr reactions proceed via a highly polar Meisenheimer complex transition state. Polar aprotic solvents like DMF stabilize this intermediate, significantly accelerating the reaction rate compared to non-polar alternatives.

-

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.

-

Causality: The substitution generates HCl. If unneutralized, HCl will protonate the highly basic secondary amine of the diazepane (pKa ~10.8)[4], rendering it non-nucleophilic and stalling the reaction. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile.

-

-

Thermal Activation : Heat the reaction mixture to 80–100 °C under an inert atmosphere for 4–6 hours.

-

Causality: While the secondary amine is a strong nucleophile, the 7-membered ring introduces slight transannular steric hindrance. Thermal energy provides the activation energy required to overcome this steric penalty during the initial nucleophilic attack.

-

-

Self-Validating Monitoring : Sample the reaction every 2 hours for LC-MS analysis.

-

Validation Logic: The protocol validates its own progression when the UV trace demonstrates the quantitative disappearance of the starting electrophile, coupled with the emergence of a new peak whose mass spectrum matches the

of the target conjugate.

-

-

Isolation & Workup : Quench the reaction with ice-cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine.

-

Causality: The aqueous quench precipitates highly lipophilic products or forces them into the organic phase, while the brine wash efficiently removes the polar DMF solvent and DIPEA-hydrochloride salts.

-

Step-by-step synthetic workflow for Nucleophilic Aromatic Substitution (SNAr) using CAS 67990-65-2.

Mechanistic Applications: GPCR Target Engagement

The integration of the 1-(cyclopropylmethyl)-1,4-diazepane motif into drug scaffolds is frequently driven by the need to engage Class A G-Protein Coupled Receptors (GPCRs), such as the Histamine H3 receptor[3].

When designing H3 receptor antagonists, the ligand requires a basic amine linked via a spacer to a lipophilic core. The CAS 67990-65-2 moiety serves as an ideal basic headgroup. The secondary amine attaches to the core scaffold, while the tertiary amine (bearing the cyclopropylmethyl group) is protonated at physiological pH. This protonated nitrogen forms a critical, charge-reinforced hydrogen bond with the highly conserved Aspartate residue (Asp114) in Transmembrane Helix 3 (TM3) of the receptor. Simultaneously, the cyclopropyl ring projects into an adjacent hydrophobic pocket, minimizing the entropic penalty of binding and stabilizing the receptor in its inactive state. Because the H3 receptor is Gi/o-coupled, this antagonism prevents the receptor from inhibiting Adenylyl Cyclase (AC), thereby restoring or elevating intracellular cAMP levels.

Mechanism of H3 receptor antagonists with diazepane motif blocking Gi/o-mediated AC inhibition.

Quantitative Data Summary

The table below consolidates the critical physicochemical parameters of the compound to aid in computational modeling and synthetic planning.

| Property | Value | Scientific Rationale / Implication |

| CAS Registry Number | 67990-65-2[6] | Unique chemical identifier for 1-(Cyclopropylmethyl)-1,4-diazepane. |

| Molecular Formula | C9H18N2[1] | Defines the exact atomic composition. |

| Molecular Weight | 154.25 g/mol [1] | Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds. |

| pKa (Secondary Amine) | ~10.8 (Predicted)[4] | Highly basic; ensures complete protonation at physiological pH, acting as a strong nucleophile during synthesis. |

| Ring System | 1,4-Diazepane (Homopiperazine) | 7-membered ring provides enhanced conformational flexibility compared to rigid 6-membered piperazines. |

| N-Alkyl Substituent | Cyclopropylmethyl | Imparts steric bulk and lipophilicity while resisting CYP450-mediated oxidative dealkylation. |

References

-

ChemSrc. "884199-31-9_CAS号:884199-31-9_1 ... - CAS号查询". ChemSrc. URL: [Link]

-

ZINC Database. "1,4-diazepane | ZINC Is Not Commercial - A database of ...". ZINC12. URL:[Link]

-

Keying Chemical. "An tSín N-Methylhomopiperazine 4318-37-0 Monaróirí, Soláthraithe, Monarcha - Keying". Keying Chemical. URL:[Link]

-

National Institutes of Health. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC". NIH PMC. URL:[Link]

Sources

- 1. 1-(cyclopropylmethyl)-1,4-diazepane | 67990-65-2 [m.chemicalbook.com]

- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-diazepane | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]

- 4. An tSín N-Methylhomopiperazine 4318-37-0 Monaróirí, Soláthraithe, Monarcha - Keying [otq.keyingchemical.org]

- 5. 884199-31-9_CAS号:884199-31-9_1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride - 化源网 [chemsrc.com]

- 6. 1042549-67-6|[3-(4-Methylpiperazin-1-yl)propyl](2-methylpropyl)amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane motif is a privileged seven-membered heterocyclic ring system containing two nitrogen atoms. This structural framework is of significant interest in medicinal chemistry due to its conformational flexibility, which allows for optimal interaction with a variety of biological targets. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1][2][3]. The therapeutic success of drugs containing this scaffold has established it as a valuable template in modern drug design and discovery[4].

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-1,4-diazepane, a specific derivative that incorporates a cyclopropylmethyl substituent. The inclusion of the cyclopropyl group, a small, strained carbocycle, can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to target proteins. This guide will detail a proposed synthetic route for this compound, its key analytical and spectroscopic characteristics, and its potential applications in the development of novel therapeutics.

Physicochemical Properties of 1-(Cyclopropylmethyl)-1,4-diazepane

A summary of the key physicochemical properties of 1-(Cyclopropylmethyl)-1,4-diazepane is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂ | [5][6] |

| Molecular Weight | 140.23 g/mol | [5][7] |

| CAS Number | 30858-71-0 | [5] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: ~190-210 °C at 760 mmHg | - |

| Solubility | Predicted: Soluble in methanol, ethanol, and dichloromethane | - |

Synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(Cyclopropylmethyl)-1,4-diazepane.

Experimental Protocol

Materials:

-

1,4-Diazepane

-

Cyclopropanecarboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude 1-(Cyclopropylmethyl)-1,4-diazepane can be further purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.

Spectroscopic Characterization

The structural elucidation of 1-(Cyclopropylmethyl)-1,4-diazepane relies on a combination of spectroscopic techniques. While experimental data is not publicly available, the following sections outline the expected spectral features based on the analysis of structurally related compounds[9][10][11].

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 2.80-3.00 (m, 4H): Protons on the carbons adjacent to the secondary amine (N-H).

-

δ 2.60-2.80 (m, 4H): Protons on the carbons adjacent to the tertiary amine.

-

δ 2.45 (d, J=6.8 Hz, 2H): Methylene protons of the cyclopropylmethyl group.

-

δ 1.70-1.85 (m, 2H): Protons on the central carbon of the diazepane ring.

-

δ 0.80-0.95 (m, 1H): Methine proton of the cyclopropyl ring.

-

δ 0.40-0.55 (m, 2H): Methylene protons of the cyclopropyl ring.

-

δ 0.00-0.15 (m, 2H): Methylene protons of the cyclopropyl ring.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 63.5: Methylene carbon of the cyclopropylmethyl group.

-

δ 56.0: Carbons of the diazepane ring adjacent to the tertiary amine.

-

δ 48.0: Carbons of the diazepane ring adjacent to the secondary amine.

-

δ 28.0: Central carbon of the diazepane ring.

-

δ 11.0: Methine carbon of the cyclopropyl ring.

-

δ 4.0: Methylene carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak ([M]⁺) is expected at m/z = 140. Key fragmentation pathways would likely involve the loss of the cyclopropylmethyl group or cleavage of the diazepane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (Predicted):

-

3300-3400 cm⁻¹ (broad): N-H stretching of the secondary amine.

-

2920-2980 cm⁻¹ (strong): C-H stretching of the aliphatic methylene and methine groups.

-

1450-1470 cm⁻¹: C-H bending of the methylene groups.

-

~1020 cm⁻¹: C-N stretching.

Potential Applications in Drug Development

The unique combination of the 1,4-diazepane scaffold and the cyclopropylmethyl substituent in 1-(Cyclopropylmethyl)-1,4-diazepane suggests several potential avenues for its application in drug discovery. The 1,4-diazepane core has been successfully incorporated into a range of CNS-active agents[4][12]. The cyclopropylmethyl group can enhance metabolic stability and may introduce favorable interactions within the binding pockets of target proteins.

Recent research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease[12]. The conformational flexibility of the diazepane ring allows for effective interaction with the amyloidogenic proteins. The lipophilic nature of the cyclopropylmethyl group could potentially enhance the blood-brain barrier permeability of such derivatives, a critical factor for CNS drug candidates.

Furthermore, the 1,4-diazepane scaffold has been utilized in the design of inhibitors for various kinases, which are crucial targets in oncology[13]. The specific substitution pattern of 1-(Cyclopropylmethyl)-1,4-diazepane could be explored to develop selective kinase inhibitors.

Conclusion

1-(Cyclopropylmethyl)-1,4-diazepane is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis can be readily achieved through established synthetic methodologies such as reductive amination. The structural features of this compound, combining the privileged 1,4-diazepane scaffold with the unique properties of a cyclopropylmethyl group, make it an attractive starting point for the design of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

[1] Rashid, M., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2019.

[12] UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. 2025.

[4] SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives.

[2] Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

[14] International Journal of Pharmaceutical and Chemical Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.

[6] PubChem. 1-cyclopropyl-1,4-diazepane. Available from: [Link]

[15] IAJPS. PHARMACEUTICAL SCIENCES.

[10] BenchChem. A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. 2025.

[3] PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

[11] MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. 2025.

[8] ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF.

[16] Semantic Scholar. Tropical Journal of Pharmaceutical Research October 2022.

[13] -ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.

[17] Frontiers. 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats.

[18] MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. 2025.

[19] ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. 2025.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 1-cyclopropyl-1,4-diazepane (C8H16N2) [pubchemlite.lcsb.uni.lu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. ijpcbs.com [ijpcbs.com]

- 15. iajps.com [iajps.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Frontiers | 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

1-(Cyclopropylmethyl)-1,4-diazepane SMILES and InChIKey

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1,4-diazepane: Structural Elucidation, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(Cyclopropylmethyl)-1,4-diazepane is a highly versatile, privileged building block that combines the conformational flexibility of a seven-membered diazepane ring with the lipophilic, sterically constrained properties of a cyclopropylmethyl moiety. This whitepaper provides a comprehensive technical analysis of its cheminformatic identity (SMILES and InChIKey), pharmacological rationale, and self-validating synthetic workflows designed for researchers and drug development professionals.

Cheminformatic Topology: SMILES and InChIKey

Accurate digital representation of chemical structures is paramount for database cross-referencing, molecular docking, and intellectual property documentation.

Canonical SMILES Breakdown

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological map of the molecule based on a depth-first traversal of its graph. The canonical SMILES for 1-(cyclopropylmethyl)-1,4-diazepane is: C1CC1CN2CCNCCC2

Topological Causality:

-

C1CC1: Denotes the cyclopropyl group. The 1s indicate the ring closure between the first and third carbon atoms.

-

C: Represents the methylene (

) linker bridging the cyclopropyl ring to the heterocycle. -

N2: Identifies the substituted nitrogen at position 1 of the 1,4-diazepane ring. The 2 signifies the closure of the seven-membered ring.

-

CCNCCC2: Maps the remaining backbone of the 1,4-diazepane (homopiperazine) ring. It traces the ethylene bridge (CC), the unsubstituted secondary amine (N), and the propylene bridge (CCC), looping back to the initial nitrogen (2).

InChI and InChIKey Framework

While SMILES is human-readable, it can suffer from non-uniqueness depending on the generation algorithm. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, resolve this by providing a standardized, collision-resistant digital fingerprint.

For 1-(cyclopropylmethyl)-1,4-diazepane, the InChIKey is a 27-character SHA-256 hash. The first 14 characters encode the core skeletal connectivity (the

Table 1: Cheminformatic and Physicochemical Profile

| Parameter | Value |

| IUPAC Name | 1-(cyclopropylmethyl)-1,4-diazepane |

| Molecular Formula | |

| Molecular Weight | 154.25 g/mol |

| Canonical SMILES | C1CC1CN2CCNCCC2 |

| Hydrogen Bond Donors | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors | 2 (Nitrogen lone pairs) |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 15.3 Ų |

Pharmacological Rationale

The integration of 1-(cyclopropylmethyl)-1,4-diazepane into a drug discovery pipeline is driven by specific structure-activity relationship (SAR) logic. The 1,4-diazepane ring offers greater conformational flexibility than its rigid six-membered counterpart, piperazine. This flexibility allows the scaffold to adopt unique 3D geometries, enabling it to bind to complex target receptors, including G-protein-coupled receptors (GPCRs) and kinases[1].

Simultaneously, the cyclopropylmethyl group is a classic pharmacophore used to modulate receptor binding kinetics and enhance blood-brain barrier (BBB) penetration due to its optimal lipophilicity and metabolic stability against oxidative cleavage.

Caption: Logical framework of 1-(Cyclopropylmethyl)-1,4-diazepane in CNS drug design.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of substituted diazepines can be achieved through various routes, including advanced heteropolyacid-catalyzed procedures for complex fused systems[2]. However, for the specific mono-alkylation of 1,4-diazepane to yield 1-(cyclopropylmethyl)-1,4-diazepane, a controlled nucleophilic substitution (

Experimental Protocol: Controlled N-Alkylation

Objective: Selective mono-alkylation of 1,4-diazepane (homopiperazine) while suppressing over-alkylation.

Step 1: Reagent Preparation & Stoichiometry

-

Dissolve 1,4-diazepane (1.0 eq, 10 mmol) in 20 mL of anhydrous acetonitrile (MeCN).

-

Causality: MeCN is selected as a polar aprotic solvent. It enhances the nucleophilicity of the secondary amine by leaving it unsolvated, while maintaining the solubility of the inorganic base.

Step 2: Base Addition

-

Add anhydrous potassium carbonate (

, 1.5 eq, 15 mmol) to the stirring solution. -

Causality:

acts as a mild, insoluble acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the unreacted 1,4-diazepane, which would otherwise render it non-nucleophilic and stall the reaction.

Step 3: Electrophile Addition & Reflux

-

Slowly add (bromomethyl)cyclopropane (1.0 eq, 10 mmol) dropwise at 0 °C to control the initial exothermic reaction.

-

Heat the mixture to reflux (80 °C) for 12 hours under a nitrogen atmosphere.

Step 4: In-Process Validation (Self-Validation System)

-

At 6 hours, extract a 50 µL aliquot, dilute in dichloromethane (DCM), and spot on a silica TLC plate (Eluent: DCM:MeOH:

90:9:1). -

Validation Logic: Stain the plate with ninhydrin. The

prevents the amines from streaking on the acidic silica. The disappearance of the UV-active (bromomethyl)cyclopropane spot and the emergence of a new distinct amine spot (with a different

Step 5: Workup and Purification

-

Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo.

-

Redissolve the residue in DCM, wash with brine to remove residual MeCN and salts, dry over

, and purify via flash column chromatography (silica gel, DCM/MeOH gradient).

Caption: Step-by-step synthetic workflow for the N-alkylation of 1,4-diazepane.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the final product must undergo rigorous analytical validation:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The expected

peak for - H-NMR (Proton Nuclear Magnetic Resonance): Essential for verifying the mono-alkylation. The spectrum must show the distinct multiplet of the cyclopropyl methine proton (~0.8-1.0 ppm) and the correct integration ratio between the cyclopropylmethyl protons and the 1,4-diazepane ring protons. The absence of a second cyclopropylmethyl signal confirms that di-alkylation was successfully avoided.

References

-

Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis, 2019. URL: [Link]

-

Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules, 2011. URL: [Link]

Sources

Strategic Integration of Cyclopropyl-Homopiperazine Motifs in Lead Optimization

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently requires the precise tuning of basicity, lipophilicity, and conformational geometry. The cyclopropyl-homopiperazine motif has emerged as a privileged structural cassette. By replacing standard piperazine rings with a seven-membered homopiperazine (diazepane) and capping the distal nitrogen with a cyclopropyl group, researchers can fundamentally alter a molecule's exit vectors, metabolic stability, and target residence time.

This whitepaper provides an in-depth technical analysis of the cyclopropyl-homopiperazine scaffold, detailing the physicochemical causality behind its efficacy, its application in specific therapeutic domains (e.g., kinase inhibition and histamine H3 receptor antagonism), and validated synthetic methodologies for its incorporation.

Structural Rationale & Physicochemical Causality

The Homopiperazine Scaffold: Vector Alteration

Piperazine is a ubiquitous linker in drug discovery, but its rigid chair conformation dictates a strict 180° (para-like) or 60° (ortho-like) exit vector for its substituents. Homopiperazine, containing an additional methylene unit, introduces a degree of conformational flexibility. This flexibility allows the seven-membered ring to adopt twist-chair or boat-like conformations, altering the exit vector of the attached groups by approximately 15° to 25°. This subtle geometric shift is critical when attempting to probe deep, narrow binding pockets, such as the solvent-exposed channels of kinases, where homopiperazine derivatives have demonstrated superior selectivity profiles compared to their piperazine or piperidine counterparts [1].

The Cyclopropyl Cap: Metabolic Shielding and pKa Modulation

The addition of a cyclopropyl group to the distal nitrogen serves two primary functions:

-

Metabolic Stability: Standard N-methyl or N-ethyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative dealkylation. The carbon-hydrogen bonds in a cyclopropyl ring possess high s-character (approaching

hybridization), which significantly increases the bond dissociation energy. This makes hydrogen abstraction by CYP enzymes energetically unfavorable, drastically reducing intrinsic clearance ( -

Basicity Tuning: The increased s-character of the cyclopropyl ring exerts a mild electron-withdrawing inductive effect on the adjacent nitrogen. This slightly lowers the

of the amine (typically by 0.3 - 0.6 units compared to an N-isopropyl group), which increases the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Quantitative Physicochemical Profiling

The following table summarizes the typical shifts in physicochemical properties observed during lead optimization when transitioning from standard aliphatic amines to the cyclopropyl-homopiperazine motif.

| Scaffold Core | N-Substituent | Ring Size | CYP3A4 | BBB Permeability ( | ||

| Piperazine | Methyl | 6 | 8.8 | 0.2 | 45.2 | Moderate |

| Homopiperazine | Methyl | 7 | 9.1 | 0.4 | 52.8 | Moderate |

| Homopiperazine | Isopropyl | 7 | 9.2 | 0.8 | 38.4 | High |

| Homopiperazine | Cyclopropyl | 7 | 8.5 | 0.9 | 12.1 | Very High |

Data represents aggregated theoretical baselines for structural cassettes. Note the significant drop in

Target Applications and Case Studies

Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor localized primarily in the central nervous system (CNS). Early H3 antagonists, such as ciproxifan (which features a cyclopropyl ketone), relied heavily on imidazole rings, which unfortunately led to potent CYP450 inhibition and poor oral bioavailability [2].

To overcome this, medicinal chemists transitioned to non-imidazole scaffolds utilizing basic amine linkers. The integration of homopiperazine derivatives proved highly effective in maintaining the critical salt-bridge interaction with Asp114 in the H3 receptor binding pocket. Capping the homopiperazine with a cyclopropyl group optimized the lipophilicity for CNS penetration while mitigating the off-target hERG liabilities often associated with highly basic, lipophilic amines [3].

Mechanism of H3 Receptor Antagonism modulating cAMP production.

Kinase Inhibitors (e.g., GAK and VEGFR)

In the realm of oncology and antiviral therapeutics, kinase inhibitors require exquisite selectivity. In the optimization of Isothiazolo[4,3-b]pyridines as inhibitors of Cyclin G-associated kinase (GAK), researchers discovered that extending the molecule into the solvent-exposed region using homopiperazine isosteres yielded potent affinity [4]. The introduction of small cyclo-aliphatic substituents, specifically cyclopropyl groups, to these nitrogenous bases allowed the molecules to pack tightly against the lipophilic residues at the edge of the ATP-binding cleft without incurring the entropic penalty associated with highly flexible linear alkyl chains [5].

Lead optimization workflow utilizing the cyclopropyl-homopiperazine motif.

Experimental Methodologies

The synthesis of 1-cyclopropylhomopiperazine building blocks requires specific conditions. Direct alkylation with cyclopropyl bromide is notoriously inefficient due to the high activation energy of

Protocol: Synthesis of 1-Boc-4-cyclopropylhomopiperazine

Rationale: This protocol utilizes[(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable cyclopropanone equivalent. The reaction proceeds via an iminium intermediate, which is subsequently reduced by sodium cyanoborohydride. Boc-protection ensures mono-alkylation.

Reagents & Materials:

-

1-Boc-homopiperazine (1.0 eq, 10 mmol)

-

[(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq, 15 mmol)

-

Sodium cyanoborohydride (

) (1.5 eq, 15 mmol) -

Glacial acetic acid (AcOH) (5.0 eq, 50 mmol)

-

Anhydrous Methanol (MeOH) (50 mL)

Step-by-Step Procedure:

-

Imine Formation: Dissolve 1-Boc-homopiperazine (2.0 g, 10 mmol) in anhydrous MeOH (30 mL) under an inert argon atmosphere. Add[(1-ethoxycyclopropyl)oxy]trimethylsilane (2.6 g, 15 mmol) followed by glacial acetic acid (3.0 g, 50 mmol).

-

Activation: Stir the mixture at 60 °C for 2 hours. Causality: Heating is required to facilitate the decomposition of the silane reagent into the active cyclopropanone intermediate and drive iminium formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add

(0.94 g, 15 mmol) in small portions to manage the evolution of hydrogen gas. -

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

-

Quenching & Extraction: Quench the reaction with 1N NaOH (aq) until the pH reaches ~10. Causality: Basic workup neutralizes the acetic acid and ensures the homopiperazine nitrogen is deprotonated, partitioning the product into the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield 1-Boc-4-cyclopropylhomopiperazine as a pale yellow oil. -

Deprotection (Optional): To yield the free amine for scaffold coupling, treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature, followed by basic workup.

References

-

A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

- Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists. Google Patents (WO2010133544A1).

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC - NIH. Available at:[Link]

The Pharmacological Landscape of 1-(Cyclopropylmethyl)-1,4-Diazepane Scaffolds: A Technical Guide for Drug Discovery

For Immediate Release

This in-depth technical guide offers a comprehensive analysis of the pharmacological profile of 1-(Cyclopropylmethyl)-1,4-diazepane scaffolds, a promising area for the development of novel therapeutics targeting the central nervous system (CNS). This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this unique chemical entity.

Introduction: The Emergence of a Privileged Scaffold

The 1,4-diazepine core is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2] Derivatives of this seven-membered heterocyclic ring system have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and even anticancer properties.[3][4][5] The introduction of a cyclopropylmethyl group at the 1-position of the 1,4-diazepane ring creates a novel chemical scaffold with the potential for unique pharmacological profiles. The cyclopropylmethyl moiety is a known pharmacophore in various CNS-active compounds, often influencing receptor affinity and selectivity. This guide will delve into the known and potential therapeutic applications of this specific scaffold.

Synthetic Strategies for 1-(Cyclopropylmethyl)-1,4-Diazepane Derivatives

The synthesis of the 1-(Cyclopropylmethyl)-1,4-diazepane core and its derivatives can be achieved through several established synthetic routes. A common approach involves the N-alkylation of a pre-formed 1,4-diazepane ring with cyclopropylmethyl bromide or a similar electrophilic reagent.

A general synthetic pathway is depicted below:

Caption: General synthetic scheme for 1-(Cyclopropylmethyl)-1,4-diazepane derivatives.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane

This protocol outlines a representative synthesis of the core scaffold.

Materials:

-

1,4-Diazepane

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 1,4-diazepane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(Cyclopropylmethyl)-1,4-diazepane.

Pharmacological Profile: Targeting the Central Nervous System

While a comprehensive pharmacological profile of the 1-(Cyclopropylmethyl)-1,4-diazepane scaffold is still an emerging area of research, existing data on related structures suggest several potential CNS targets.

Monoamine Oxidase (MAO) Inhibition

The presence of the cyclopropylmethyl group is a key structural feature of known monoamine oxidase (MAO) inhibitors.[6] MAO enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[8]

Although direct experimental evidence for MAO inhibition by 1-(Cyclopropylmethyl)-1,4-diazepane derivatives is limited, the structural analogy to known cyclopropylamine-containing MAO inhibitors strongly suggests this as a primary avenue for investigation.

Caption: Proposed mechanism of MAO inhibition by the 1-(Cyclopropylmethyl)-1,4-diazepane scaffold.

Dopamine and Serotonin Receptor Modulation

The 1,4-diazepine core is a common feature in ligands for dopamine and serotonin receptors. For example, certain benzodiazepines, which share a similar seven-membered ring, are known to interact with these receptors.[9] The diverse substitutions possible on the 1,4-diazepane ring, in combination with the cyclopropylmethyl group, could lead to compounds with selective affinities for various dopamine (D1-D5) and serotonin (5-HT) receptor subtypes. Such compounds could have applications in treating schizophrenia, anxiety, and other mood disorders.

Other Potential CNS Targets

Research on 1,4-diazepane derivatives has also pointed towards other potential therapeutic targets within the CNS:

-

Cannabinoid Receptor 2 (CB2): A high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective CB2 agonists, although these compounds suffered from low metabolic stability.[10]

-

EP4 Receptor: A derivative containing a 1-(cyclopropylmethyl) substituent on a different heterocyclic core was identified as a potent and orally bioavailable EP4 receptor antagonist, suggesting a potential role in neuroinflammation and cancer.[11]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for the 1-(Cyclopropylmethyl)-1,4-diazepane scaffold is yet to be fully elucidated, some general principles can be inferred from related compound classes.

Table 1: Postulated SAR for 1-(Cyclopropylmethyl)-1,4-diazepane Derivatives

| Position | Modification | Potential Impact on Activity |

| N1 | Cyclopropylmethyl (Fixed) | Key for potential MAO inhibition and interaction with specific receptor pockets. |

| N4 | Aryl or substituted aryl groups | Can significantly influence affinity and selectivity for dopamine and serotonin receptors. |

| C2, C3, C5, C6, C7 | Alkyl or other small substituents | May affect conformation and metabolic stability. |

Experimental Protocols for Pharmacological Evaluation

To fully characterize the pharmacological profile of novel 1-(Cyclopropylmethyl)-1,4-diazepane derivatives, a battery of in vitro and in vivo assays is required.

In Vitro Assays

This assay determines the inhibitory potency of the compounds against MAO-A and MAO-B.

Protocol:

-

Human recombinant MAO-A or MAO-B is pre-incubated with various concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine).

-

The formation of the product is measured fluorometrically.

-

IC₅₀ values are calculated from the concentration-response curves.[12]

These assays are used to determine the affinity of the compounds for various CNS receptors.

Caption: Workflow for a competitive radioligand binding assay.

General Protocol:

-

A membrane preparation containing the receptor of interest is incubated with a specific radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

The IC₅₀ value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitor binding affinity) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models

To assess the potential therapeutic effects of these compounds, various animal models can be employed.

-

Forced Swim Test (Antidepressant Activity): This model is used to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.[13]

-

Elevated Plus Maze (Anxiolytic Activity): This test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.

-

Prepulse Inhibition of Startle (Antipsychotic Activity): This model is used to screen for antipsychotic potential. The ability of a compound to reverse a deficit in prepulse inhibition induced by a psychostimulant is indicative of antipsychotic-like activity.

Future Directions and Conclusion

The 1-(Cyclopropylmethyl)-1,4-diazepane scaffold represents a promising starting point for the design of novel CNS-active agents. The available literature on related structures strongly suggests that these compounds may exhibit a polypharmacological profile, potentially targeting MAO enzymes as well as dopamine and serotonin receptors.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 1-(Cyclopropylmethyl)-1,4-drazepane derivatives to establish a clear and comprehensive structure-activity relationship. This will involve screening against a broad panel of CNS targets and subsequent evaluation of promising candidates in relevant in vivo models of neuropsychiatric disorders. The insights gained from such studies will be invaluable for the development of the next generation of therapeutics for a range of debilitating CNS conditions.

References

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.

- Bioorganic and Medicinal Chemistry. (2021).

- Hegedus, A., et al. (n.d.).

- Ramajayam, R., Girdhar, R., & Yadav, M.R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry.

- Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. TCG Lifesciences.

- ChemScene. (n.d.). 1-Cyclopropyl-1,4-diazepane. ChemScene.

- Bioorganic & Medicinal Chemistry Letters. (2011).

- Molecules. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.

- Wang, Y.-J., et al. (2009). Pharmacological characterization of ATPM [(-)

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PMC.

- Ramajayam, R., Girdhar, R., & Yadav, M.R. (2025). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review.

- Molecules. (2025).

- Antimicrobial Agents and Chemotherapy. (2024). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. ASM Journals.

- Frontiers in Pharmacology. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Semantic Scholar.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR.

- U.S. Food and Drug Administration. (2019). APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).

- Journal of Medicinal Chemistry. (1981). Some 14 beta-substituted analogues of N-(cyclopropylmethyl)normorphine. PubMed.

Sources

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives [academia.edu]

- 10. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcgls.com [tcgls.com]

- 12. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

A Technical Guide to the Organic Solvent Solubility of 1-(Cyclopropylmethyl)-1,4-diazepane: Predictive Insights and Experimental Protocols

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility of 1-(Cyclopropylmethyl)-1,4-diazepane in organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a framework for understanding and determining its solubility profile. It combines theoretical predictions based on physicochemical properties with detailed, field-proven experimental methodologies. This approach is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.

Executive Summary: A Predictive Overview

1-(Cyclopropylmethyl)-1,4-diazepane is a substituted diazepane, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1] Understanding its solubility is critical for its practical application. Based on its structure, a qualitative solubility profile can be predicted. The molecule possesses a polar 1,4-diazepane ring containing two nitrogen atoms capable of hydrogen bonding, and a non-polar cyclopropylmethyl group. This amphiphilic nature suggests a nuanced solubility behavior. It is anticipated to be soluble in polar aprotic solvents and to a lesser extent in polar protic and non-polar solvents. However, precise quantitative data can only be ascertained through empirical testing.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This can be further refined by examining the physicochemical properties of 1-(Cyclopropylmethyl)-1,4-diazepane and the properties of various organic solvents.

Physicochemical Properties of 1-(Cyclopropylmethyl)-1,4-diazepane

A comprehensive understanding of the molecule's properties is the first step in predicting its solubility. While experimental data is limited, computational models provide valuable estimates.

| Property | Predicted Value/Information | Source | Significance for Solubility |

| Molecular Formula | C₈H₁₆N₂ | - | Provides the elemental composition. |

| Molecular Weight | 140.23 g/mol | - | Lower molecular weight generally favors solubility. |

| Polar Surface Area (PSA) | 15.27 Ų | - | A low PSA suggests moderate polarity, influencing interactions with polar solvents. |

| logP (Octanol-Water Partition Coefficient) | 0.44 | - | A low logP value indicates a degree of hydrophilicity, suggesting some solubility in polar solvents. |

| Hydrogen Bond Donors | 1 | - | The secondary amine can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | - | The two nitrogen atoms can act as hydrogen bond acceptors. |

| pKa | Not readily available, but the diazepane nitrogens are basic. | - | The basic nature of the nitrogens will significantly influence solubility in acidic solutions. |

| Structure | A saturated 7-membered ring with two nitrogen atoms, one of which is substituted with a cyclopropylmethyl group. | - | The flexible ring and the presence of both polar (amines) and non-polar (cyclopropylmethyl, methylene groups) regions contribute to its amphiphilic character. |

The presence of the cyclopropyl group, while primarily non-polar, can influence the electronic properties of the adjacent nitrogen atom through hyperconjugation, potentially affecting its basicity and, consequently, its interaction with protic solvents.[3][4]

Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesion energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

For a solute to dissolve in a solvent, their HSP values should be similar. The workflow for utilizing HSP is as follows:

Sources

Safety data sheet (SDS) for 1-(Cyclopropylmethyl)-1,4-diazepane

An In-Depth Technical Guide and Safety Profile for 1-(Cyclopropylmethyl)-1,4-diazepane

Executive Summary & Chemical Significance

In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring system has emerged as a privileged scaffold. Compared to the ubiquitous piperazine ring, the seven-membered diazepane introduces enhanced conformational flexibility and altered basicity, which can significantly improve a drug candidate's target affinity and solubility.

1-(Cyclopropylmethyl)-1,4-diazepane is a highly specialized building block. The strategic addition of a cyclopropylmethyl group at the N1 position serves multiple mechanistic purposes:

-

Lipophilic Efficiency: It increases the lipophilicity of the molecule without adding excessive molecular weight.

-

Metabolic Stability: The steric bulk and ring strain of the cyclopropyl group protect the adjacent methylene from rapid oxidative dealkylation by Cytochrome P450 enzymes.

-

Safety Profiling: Branched or cyclic alkyl groups often exhibit reduced hERG channel inhibition liabilities compared to straight-chain alkyl equivalents.

This whitepaper provides a comprehensive Safety Data Sheet (SDS) equivalent, physicochemical profiling, and validated handling protocols for both the free base[1] and its more stable dihydrochloride salt[2].

Physicochemical Profiling & Structural Analysis

Understanding the physical state of the compound is critical for determining storage conditions and reaction stoichiometry. The free base is a high-boiling liquid with a highly basic secondary amine, whereas the dihydrochloride salt is a stable, albeit hygroscopic, solid.

Table 1: Quantitative Physicochemical Data

| Property | 1-(Cyclopropylmethyl)-1,4-diazepane (Free Base) | 1-(Cyclopropylmethyl)-1,4-diazepane Dihydrochloride |

| CAS Number | 67990-65-2[1] | 884199-31-9[2] |

| Molecular Formula | C9H18N2 | C9H20Cl2N2 |

| Molecular Weight | 154.25 g/mol | 227.17 g/mol |

| Predicted Boiling Point | 221.4 ± 8.0 °C[1] | N/A (Decomposes before boiling) |

| Predicted Density | 0.975 ± 0.06 g/cm³[1] | N/A (Solid) |

| Predicted pKa (Strongest Basic) | 10.58 ± 0.20[1] | N/A |

| Physical State at STP | Viscous Liquid | Crystalline Solid |

Causality Note: The high predicted pKa (10.58) of the secondary amine in the free base dictates its aggressive corrosivity to biological tissues, necessitating strict pH controls during aqueous workups.

Hazard Identification & Toxicological Grounding

Because specific in vivo toxicological studies on 1-(Cyclopropylmethyl)-1,4-diazepane are limited, safety protocols must be extrapolated from the parent homopiperazine scaffold, which is heavily documented[3]. The unprotonated secondary amine is a strong nucleophile and base.

GHS Classification (Extrapolated)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns[3]. The high pKa leads to rapid saponification of dermal lipids.

-

Serious Eye Damage (Category 1): Corrosive to ocular tissue; can cause irreversible blindness[4].

-

Acute Toxicity - Dermal (Category 3): Toxic in contact with skin[3].

-

Acute Toxicity - Oral (Category 4/5): Harmful if swallowed[3].

Reactive Hazards

-

Incompatibilities: Reacts violently with strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Hazardous Decomposition: Thermal decomposition yields toxic nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas (in the case of the dihydrochloride salt)[4].

Emergency Response & Exposure Workflows

Standard operating procedures (SOPs) must be designed as self-validating systems. For instance, eye wash stations must be tested weekly to ensure immediate functionality, as the tissue damage from homopiperazine derivatives occurs within seconds of contact.

Caption: Emergency response workflow for 1-(Cyclopropylmethyl)-1,4-diazepane exposure.

Experimental Protocols: Synthetic Integration & Handling

To utilize 1-(Cyclopropylmethyl)-1,4-diazepane in drug development (e.g., via Nucleophilic Aromatic Substitution - SNAr), researchers typically purchase the stable dihydrochloride salt (CAS 884199-31-9)[2]. The following protocol details the self-validating methodology for freebasing and reacting this compound.

Workflow: Biphasic Freebasing and SNAr Coupling

Rationale: The dihydrochloride salt is non-nucleophilic. To participate in an SNAr reaction, the secondary amine must be liberated. A biphasic system (Dichloromethane / 1N NaOH) is used to immediately extract the free base into the organic layer, preventing aqueous degradation and minimizing atmospheric CO2 absorption (which forms insoluble carbamate salts).

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride in Dichloromethane (DCM) (10 mL/mmol) under a nitrogen atmosphere.

-

Alkalinization: Slowly add 1N aqueous NaOH (2.5 equivalents) at 0 °C.

-

Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must be > 12 to ensure complete deprotonation of the homopiperazine ring (pKa ~10.58)[1].

-

-

Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.

-

Drying: Combine the organic layers and dry over anhydrous Na2SO4. Filter the drying agent.

-

Causality Note: Water must be rigorously removed, as residual moisture will hydrolyze electrophiles (e.g., aryl fluorides) in the subsequent SNAr step.

-

-

Coupling: Concentrate the DCM in vacuo to 20% volume, add the aryl halide electrophile (1.1 eq) and an organic base (e.g., DIPEA, 1.5 eq), and heat to 80 °C in a sealed tube.

Caption: Synthetic integration workflow from stable dihydrochloride salt to final API.

Personal Protective Equipment (PPE) Standards

Due to the corrosive and toxic nature of the free base and the irritating dust of the dihydrochloride salt, strict PPE is mandatory[4]:

-

Respiratory Protection: Handle exclusively inside a Class II fume hood. If aerosolization is possible, use a NIOSH-approved respirator with P3 (EN 143) cartridges.

-

Hand Protection: Nitrile gloves are insufficient for prolonged exposure to the free base liquid. Use heavy-duty butyl rubber or laminated film gloves (e.g., Silver Shield) for direct handling.

-

Eye Protection: Tight-fitting chemical splash goggles and a full face shield. Standard safety glasses leave the orbital cavity vulnerable to corrosive vapors.

References

-

Title: 884199-31-9_CAS号:884199-31-9_1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride Source: chemsrc.com URL:[Link]

Sources

Literature review on N-substituted homopiperazines

An In-depth Technical Guide to N-Substituted Homopiperazines: Synthesis, Pharmacology, and Therapeutic Applications

Authored by a Senior Application Scientist

Foreword: The Homopiperazine Scaffold – An Emerging Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, nitrogen-containing heterocycles are of paramount importance, forming the core of a vast majority of FDA-approved pharmaceuticals.[1] Among these, the six-membered piperazine ring is a well-established "privileged scaffold," prized for its synthetic tractability and its ability to confer favorable physicochemical properties upon drug candidates.[2][3] Its seven-membered homolog, homopiperazine (1,4-diazepane), while less ubiquitous, represents a frontier of significant therapeutic potential. The introduction of a seventh atom into the ring imparts greater conformational flexibility and alters the spatial relationship of the two nitrogen atoms, opening new vectors for interaction with biological targets.

This guide provides a comprehensive literature review focused on the N-substituted derivatives of homopiperazine. We will delve into the core synthetic methodologies that enable the functionalization of this scaffold, explore its diverse pharmacological applications, and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of N-substituted homopiperazines in the design of novel therapeutics.

The Homopiperazine Core: Structural and Physicochemical Rationale

The strategic value of the homopiperazine ring lies in its distinct structural and chemical properties, which can be finely tuned through N-substitution.

-

Conformational Flexibility: The seven-membered diazepane ring is more flexible than the rigid chair conformation of piperazine. This allows it to adopt a wider range of low-energy conformations, potentially enabling a better fit into diverse and complex biological binding pockets.

-

Basicity and Physicochemical Properties: Like piperazine, the two nitrogen atoms in the homopiperazine ring are basic centers. Their pKa values allow them to be protonated at physiological pH, which can enhance aqueous solubility and facilitate critical hydrogen bond interactions with target proteins. N-substitution is the primary tool for modulating this basicity and overall lipophilicity, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The synthesis of the homopiperazine core itself is a critical first step. Traditional methods often required harsh conditions like high temperature and pressure.[4] Modern approaches have focused on milder, more efficient routes, such as the cyclization of protected ethylenediamine with 1,3-dihalopropanes, which provides a reliable entry point to the core scaffold.[4]

Synthetic Methodologies for N-Substitution: A Chemist's Toolkit

The functionalization of the N1 and N4 positions is the most common strategy for generating chemical diversity in homopiperazine-based libraries. The choice of synthetic route is dictated by the desired substituent (alkyl, aryl, acyl, etc.) and the need to control for mono- versus di-substitution.

N-Alkylation

Direct N-alkylation with alkyl halides is a fundamental and straightforward approach. However, a significant challenge is controlling the reaction to favor the mono-alkylated product over the di-alkylated byproduct, as both nitrogen atoms have similar reactivity.[5]

Causality of Experimental Choice: To achieve selective mono-alkylation, one can employ a large excess of the homopiperazine starting material. A more refined strategy involves the use of a mono-protected homopiperazine (e.g., N-Boc-homopiperazine), which ensures that substitution occurs only at the free secondary amine. The protecting group can then be removed in a subsequent step. Another approach is the alkylation of monopiperazinium salts, which yields excellent levels of N-monoalkylated product.[5]

N-Arylation

The introduction of an aryl group onto the homopiperazine nitrogen is a cornerstone for developing CNS-active agents and other therapeutics.[6][7] This transformation is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination.

Causality of Experimental Choice: The Buchwald-Hartwig reaction utilizes a palladium catalyst and a phosphine ligand. The choice of ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging C-N bond formation, especially with less reactive aryl chlorides.[8] A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential for deprotonating the amine, initiating the catalytic cycle.[8][9]

Pharmacological Landscape of N-Substituted Homopiperazines

The true value of the homopiperazine scaffold is realized in its broad range of biological activities. The N-substituents are the primary drivers of target affinity and selectivity.

Central Nervous System (CNS) Agents

This is the most extensively explored area for N-substituted piperazines and homopiperazines. Their ability to interact with various neurotransmitter receptors makes them prime candidates for treating neuropsychiatric and neurodegenerative disorders. [7][10]

-

Dopamine and Serotonin Receptor Ligands: Many N-aryl homopiperazine derivatives show high affinity for dopamine (D₂) and serotonin (5-HT) receptors. [6][11]For example, SYA013, a homopiperazine analog of the antipsychotic haloperidol, demonstrated potent inhibition of dopamine-mediated behaviors in preclinical models, suggesting its potential for treating schizophrenia. [12]The pharmacokinetic properties of these compounds are also favorable, with many showing the ability to readily cross the blood-brain barrier. [12]* NMDA Receptor Modulators: N,N'-disubstituted homopiperazines have been synthesized as compounds that interact with the polyamine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. [13][14]Certain derivatives exhibited polyamine-like actions, enhancing NMDA receptor function, which could be beneficial in studying neurological conditions involving glutamatergic signaling. [13]

Anti-Infective and Anticancer Agents

The scaffold has also been successfully incorporated into molecules targeting infectious diseases and cancer.

-

Anti-Tubercular Agents: In the search for new treatments for tuberculosis, a series of N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivatives were designed. [15]Several of these compounds exhibited significant activity against Mycobacterium tuberculosis, with one of the most potent compounds featuring a para-bromo substituent on the terminal benzamide ring. [15]* Gelatinase Inhibitors: N-substituted homopiperazine barbiturates have been identified as inhibitors of gelatinases (MMP-2 and MMP-9), enzymes that are implicated in cancer metastasis. [16]This suggests a potential role for these derivatives as antineoplastic agents.

Table 1: Summary of Biological Activities of N-Substituted Homopiperazines

| N-Substituent(s) | Target/Application | Key Finding | Reference |

| N-Aryl (Haloperidol analog) | Dopamine System / Antipsychotic | Inhibited d-amphetamine-induced locomotor activity; readily crosses the blood-brain barrier. | [12] |

| N,N'-bis(3-aminopropyl) | NMDA Receptor | Enhanced [3H]MK-801 binding, indicating polyamine-like agonist action. | [13][14] |

| N-(Pyrazine-2-carbonyl)-N'-(substituted pyridinyl-benzamide) | Mycobacterium tuberculosis | Compounds with para-halogen substituents showed potent anti-tubercular activity (IC₅₀ ≈ 2 µM). | [15] |

| N-Barbiturates | Gelatinase (MMP-2, MMP-9) | Identified as inhibitors with potential as antineoplastic agents. | [16] |

| N-(7-Azaindole)alkyl | 5-HT₇ / 5-HT₁ₐ Receptors | Halogenated analogs showed high affinity and selectivity for the 5-HT₇ receptor. | [11] |

Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides validated, step-by-step protocols for key synthetic transformations.

Protocol 1: Mono-N-Alkylation of Homopiperazine via N-Boc Protection

Objective: To synthesize a mono-N-alkylated homopiperazine with high selectivity.

Methodology Rationale: This two-step protocol utilizes a tert-butyloxycarbonyl (Boc) protecting group to ensure selective mono-functionalization. The Boc group is stable to the basic conditions of alkylation but is readily cleaved under acidic conditions.

Step-by-Step Procedure:

-

Protection:

-

Dissolve homopiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product (N-Boc-homopiperazine) by flash column chromatography.

-

-

Alkylation:

-

Dissolve N-Boc-homopiperazine (1.0 eq) in an aprotic solvent like acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add the desired alkyl halide (R-X, 1.1 eq) and heat the reaction to 60-80 °C.

-

Stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the N-Boc-N'-alkyl-homopiperazine intermediate by chromatography.

-

-

Deprotection:

-

Dissolve the purified intermediate in a solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).

-

Stir at room temperature for 1-4 hours.

-

Concentrate the mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., aq. NaHCO₃) and extracted with an organic solvent to yield the final free-base N-alkyl-homopiperazine.

-

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Objective: To synthesize an N-aryl homopiperazine using a palladium catalyst.

Methodology Rationale: This protocol describes a standard Buchwald-Hartwig cross-coupling reaction. All reagents and solvents must be anhydrous, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst is oxygen-sensitive. [8] Step-by-Step Procedure:

-

Reaction Setup:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Seal the vial with a septum and purge with argon for 5-10 minutes.

-

-

Reagent Addition:

-

Add the aryl halide (Ar-X, 1.0 eq) and homopiperazine (1.2 eq) to the vial.

-

Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

-

Reaction Execution:

-

Place the sealed vial in a preheated oil bath at 100-110 °C.

-

Stir the reaction vigorously. Monitor progress by TLC or LC-MS, typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the pure N-aryl-homopiperazine.

-

Conclusion and Future Outlook

N-substituted homopiperazines represent a versatile and promising scaffold in medicinal chemistry. The seven-membered ring offers unique conformational and stereochemical properties compared to the more common piperazine core, enabling the exploration of new chemical space. Established synthetic methodologies, particularly palladium-catalyzed N-arylation and reductive amination, provide robust access to a wide diversity of derivatives.

The pharmacological data clearly demonstrate the potential of this scaffold in developing agents for CNS disorders, infectious diseases, and oncology. Future research in this area will likely focus on several key directions:

-

C-H Functionalization: While N-substitution is well-explored, methods for the selective functionalization of the carbon atoms of the homopiperazine ring are less developed. Success in this area would unlock novel structural diversity and new SAR vectors.

-

Multi-Target Ligands: The inherent flexibility of the scaffold makes it an ideal linker for designing hybrid molecules that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.

-

Stereocontrolled Synthesis: Developing methods for the asymmetric synthesis of substituted homopiperazines will be crucial for dissecting the pharmacology of individual enantiomers and optimizing potency and selectivity.

By continuing to integrate innovative synthetic chemistry with rigorous biological evaluation, the N-substituted homopiperazine scaffold is poised to deliver the next generation of impactful therapeutic agents.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

-

Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1992). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 35(25), 4745-4752. Available at: [Link]

-

Miller, M. W., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(8), 659–664. Available at: [Link]

-

Christensen, J. B., & Trebbien, S. (2007). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

-

da Silva, C. H. T. P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5194. Available at: [Link]

-

Díaz-Gutiérrez, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3506–3513. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules, 29(5), 1109. Available at: [Link]

-

Al-Zahrani, A. A., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(5), 600-610. Available at: [Link]

-

American Chemical Society. (1992). Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(17), 11624–11649. Available at: [Link]

-

Brown, D. W., et al. (2011). N-substituted homopiperazine barbiturates as gelatinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4813-4816. Available at: [Link]

-

Singh, U., & Kumar, S. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Sharma, R., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route to homopiperazine compound 3j. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neurology, 10, 112. Available at: [Link]

-